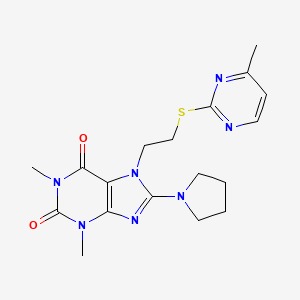![molecular formula C12H9NO3S2 B2842179 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate CAS No. 339283-50-0](/img/structure/B2842179.png)
4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a complex organic compound known for its unique molecular structure and significant potential in various fields of scientific research. This compound features a thiazolidinone core with multiple functional groups, making it a versatile candidate for a range of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate typically involves a multi-step process. Starting from commercially available reagents, one common synthetic route involves the cyclization of thiosemicarbazides with appropriate aldehydes or ketones to form the thiazolidinone core. The synthesis conditions often include mild acidic or basic environments to facilitate the cyclization process. Protection and deprotection steps are sometimes necessary to isolate the desired intermediate compounds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves scaling up the reaction process while ensuring proper control over reaction parameters such as temperature, pressure, and reagent concentrations. Catalysts and advanced purification techniques are employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Its reactive functional groups, such as the thioxo and thiazolidinone moieties, make it amenable to these transformations.
Common Reagents and Conditions: Oxidation reactions typically involve reagents like hydrogen peroxide or other oxidizing agents under controlled conditions. Reduction reactions may use agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require suitable nucleophiles and electrophiles, with reaction conditions tailored to the specific reaction type.
Major Products Formed: Depending on the reaction type and conditions, major products can range from oxidized derivatives, reduced forms of the compound, or substituted variants where specific functional groups are replaced or modified.
Aplicaciones Científicas De Investigación
Chemistry: As a versatile intermediate in organic synthesis, this compound can be used to construct more complex molecules and study reaction mechanisms.
Biology: Its biological activities, including potential antimicrobial and antitumor properties, are being explored in various studies.
Medicine: The compound's pharmacological potential is under investigation, with a focus on its possible therapeutic applications.
Industry: Its chemical stability and reactivity make it suitable for industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate depends on its specific application. In biological contexts, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity and resulting in various biological effects. The thiazolidinone core plays a crucial role in its binding affinity and specificity to these targets, influencing key biochemical pathways.
Comparación Con Compuestos Similares
Compared to other thiazolidinone derivatives, 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate stands out due to its unique combination of functional groups and molecular structure. This uniqueness provides a distinct reactivity profile and potential for diverse applications. Similar compounds in this category include:
2-Thioxo-4-thiazolidinone derivatives
Thiazolidin-5-ylidene derivatives
Phenyl thiazolidinones
These compounds share structural similarities but differ in specific functional group arrangements, leading to variations in their chemical properties and applications.
This in-depth look at this compound demonstrates its versatility and potential across multiple domains.
Propiedades
IUPAC Name |
[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-7(14)16-9-4-2-8(3-5-9)6-10-11(15)13-12(17)18-10/h2-6H,1H3,(H,13,15,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHCIEHUYXZTHL-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
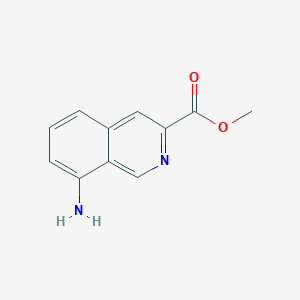
![N-(4-ethylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2842099.png)
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/new.no-structure.jpg)
![N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2842101.png)
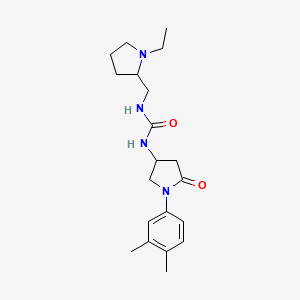
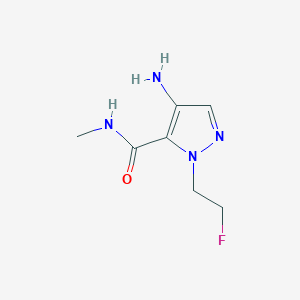
![5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2842104.png)
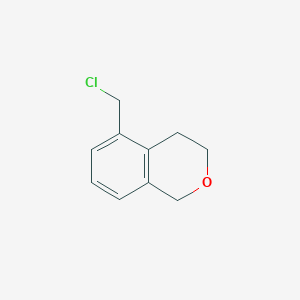
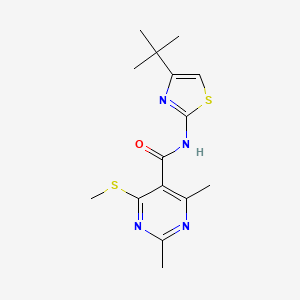
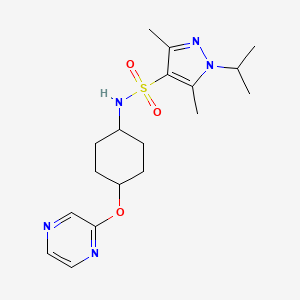

![3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2842113.png)
![[(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide](/img/structure/B2842118.png)
